Cas no 438218-40-7 (5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde)
5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-((2,6-Dichlorophenoxy)methyl)furan-2-carbaldehyde
- 5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde
- 5-[(2,6-dichlorophenoxy)methyl]furan-2-carbaldehyde
- NSA21840
- 5-(2,6-Dichloro-phenoxymethyl)-furan-2-carbaldehyde
- SB61974
- EN300-155221
- BBL038253
- 5-[(2,6-dichlorophenoxy)methyl]-2-furaldehyde
- AK-968/41170330
- CS-0235305
- 5-(2,6-dichlorophenoxymethyl)furan-2-carbaldehyde
- Z275127608
- Oprea1_532891
- AKOS000307915
- STK301568
- 438218-40-7
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- MDL: MFCD03419438
- Inchi: 1S/C12H8Cl2O3/c13-10-2-1-3-11(14)12(10)16-7-9-5-4-8(6-15)17-9/h1-6H,7H2
- InChI Key: OVXPORWAFBOLRJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1OCC1=CC=C(C=O)O1)Cl
Computed Properties
- Exact Mass: 269.9850495Da
- Monoisotopic Mass: 269.9850495Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 39.4Ų
5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB498308-100 mg |
5-[(2,6-Dichlorophenoxy)methyl]-2-furaldehyde |
438218-40-7 | 100MG |
€231.60 | 2022-03-24 | ||
| abcr | AB498308-250 mg |
5-[(2,6-Dichlorophenoxy)methyl]-2-furaldehyde |
438218-40-7 | 250MG |
€275.80 | 2022-03-24 | ||
| abcr | AB498308-500 mg |
5-[(2,6-Dichlorophenoxy)methyl]-2-furaldehyde |
438218-40-7 | 500MG |
€409.30 | 2022-03-24 | ||
| abcr | AB498308-1 g |
5-[(2,6-Dichlorophenoxy)methyl]-2-furaldehyde |
438218-40-7 | 1g |
€486.60 | 2022-03-24 | ||
| abcr | AB498308-5 g |
5-[(2,6-Dichlorophenoxy)methyl]-2-furaldehyde |
438218-40-7 | 5g |
€1,185.30 | 2022-03-24 | ||
| Fluorochem | 031358-250mg |
5-(2,6-Dichloro-phenoxymethyl)-furan-2-carbaldehyde |
438218-40-7 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 031358-1g |
5-(2,6-Dichloro-phenoxymethyl)-furan-2-carbaldehyde |
438218-40-7 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 031358-5g |
5-(2,6-Dichloro-phenoxymethyl)-furan-2-carbaldehyde |
438218-40-7 | 5g |
£782.00 | 2022-03-01 | ||
| Enamine | EN300-155221-0.05g |
5-[(2,6-dichlorophenoxy)methyl]furan-2-carbaldehyde |
438218-40-7 | 95% | 0.05g |
$164.0 | 2023-05-06 | |
| Enamine | EN300-155221-0.1g |
5-[(2,6-dichlorophenoxy)methyl]furan-2-carbaldehyde |
438218-40-7 | 95% | 0.1g |
$245.0 | 2023-05-06 |
5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde Suppliers
5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde
Chemical Profile of 5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde (CAS No. 438218-40-7) and Its Emerging Applications in Medicinal Chemistry
The compound 5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde, identified by the CAS number 438218-40-7, represents a fascinating molecular entity that has garnered significant attention in the realm of medicinal chemistry. This heterocyclic aldehyde derivative combines a rigid aromatic system with a reactive aldehyde functionality, making it a versatile scaffold for the development of novel therapeutic agents. The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring introduces electronic and steric effects that modulate its reactivity and biological activity, positioning it as a promising candidate for further exploration.
Recent advancements in synthetic organic chemistry have enabled the efficient preparation of this compound, facilitating its incorporation into diverse pharmacophore structures. The aldehyde group serves as a key site for further functionalization, allowing chemists to explore modifications such as condensation reactions with amino acids or nucleophiles to generate more complex derivatives. These modifications are particularly relevant in the context of drug discovery, where structural diversification is crucial for optimizing pharmacokinetic and pharmacodynamic properties.
The 5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde scaffold has been investigated in several contexts, including its potential as an intermediate in the synthesis of kinase inhibitors and antimicrobial agents. Kinase enzymes play a pivotal role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. By leveraging the reactivity of the aldehyde group, researchers have been able to design molecules that selectively interact with target kinases, potentially leading to novel therapeutic interventions.
In addition to its applications in oncology research, this compound has shown promise in antimicrobial studies. The combination of the furan ring and the dichlorophenoxymethyl moiety creates a structure that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have demonstrated that derivatives of 5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde exhibit inhibitory activity against certain resistant bacterial strains, highlighting their potential as leads for new antibiotics.
The electronic properties of the dichlorophenyl ring are particularly noteworthy, as they influence both the reactivity and solubility of the compound. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions while also affecting how the molecule interacts with biological targets. This balance between electronic and steric factors makes 5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde a valuable building block for medicinal chemists seeking to fine-tune molecular interactions.
Computational studies have further illuminated the structural features that contribute to the biological activity of this compound. Molecular modeling techniques have been employed to predict binding modes and identify key interactions with potential targets. These insights have guided synthetic efforts toward optimizing potency and selectivity. For instance, modifications aimed at enhancing binding affinity or reducing off-target effects have been explored using both experimental and computational approaches.
The versatility of 5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde extends beyond its role as an intermediate; it also serves as a platform for exploring new chemical space. By incorporating functional groups that participate in various reaction types—such as condensation, oxidation, or reduction—chemists can generate libraries of derivatives for high-throughput screening. This approach has been successful in identifying novel bioactive molecules with potential therapeutic applications.
Recent publications have highlighted the use of this compound in developing protease inhibitors, which are critical for treating viral infections and chronic inflammatory diseases. The aldehyde functionality allows for covalent bond formation with catalytic residues on proteases, leading to potent inhibition. Such mechanisms are particularly relevant in antiviral therapies where protease activity is essential for viral replication.
The synthesis of 5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde itself presents interesting challenges due to its sensitive functional groups. However, advances in synthetic methodologies have made it more accessible than previously thought. For example, palladium-catalyzed cross-coupling reactions have enabled efficient construction of the aromatic core, while protecting group strategies allow for selective modification at multiple sites without compromising overall yield.
In conclusion,5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde (CAS No. 438218-40-7) represents a structurally intriguing molecule with broad applicability in medicinal chemistry research. Its unique combination of reactive sites and electronic properties makes it an excellent candidate for developing novel therapeutics targeting various diseases including cancer and infectious disorders. As synthetic techniques continue to evolve and computational tools provide deeper insights into molecular interactions,this compound will undoubtedly remain at forefronts efforts toward discovering next generation medicines.
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